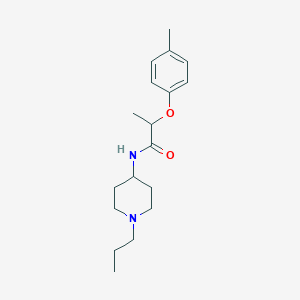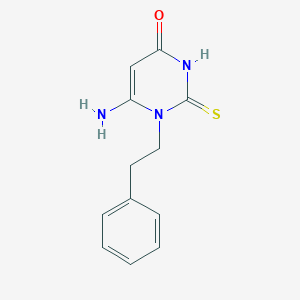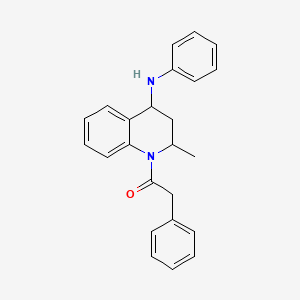
2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide, also known as MPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in the field of scientific research, particularly in the study of the nervous system.
作用機序
2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine activity, which can have various effects on the nervous system. 2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been shown to increase locomotor activity and induce stereotypic behaviors in animals, which are thought to be related to its effects on the dopamine system.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been shown to have various biochemical and physiological effects on the nervous system. It has been shown to increase dopamine release and turnover in the brain, which can lead to increased locomotor activity and other behavioral effects. 2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide has also been shown to affect other neurotransmitter systems, such as the serotonin and norepinephrine systems, although the exact mechanisms of these effects are not well understood.
実験室実験の利点と制限
One advantage of using 2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide in lab experiments is that it is a well-established tool for studying the dopamine system and its effects on behavior. It has been extensively studied and its effects are well understood, which makes it a valuable tool for investigating the mechanisms of action of drugs that target the dopamine system. However, there are also some limitations to using 2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide in lab experiments. For example, its effects on other neurotransmitter systems can complicate interpretation of results, and its potential for inducing stereotypic behaviors can make it difficult to distinguish between specific effects on behavior and more general effects on motor activity.
将来の方向性
There are many potential future directions for research on 2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide and its effects on the nervous system. One area of interest is the development of new drugs that target the dopamine system, particularly for the treatment of Parkinson's disease. Another area of interest is the investigation of the role of dopamine receptors in various aspects of behavior, such as learning and memory. Finally, there is potential for the development of new methods for synthesizing 2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide and other piperidine derivatives, which could lead to the development of new tools for studying the nervous system.
合成法
The synthesis of 2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide involves the reaction of 4-methylphenol with propionyl chloride to form 4-methylphenyl propionate, which is then reacted with piperidine to yield the final product, 2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide. The process involves several steps and requires careful control of reaction conditions to ensure high yields and purity of the product.
科学的研究の応用
2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been extensively studied for its potential applications in the field of scientific research, particularly in the study of the nervous system. It has been used as a tool to investigate the role of dopamine receptors in the brain and to study the effects of drugs that target these receptors. 2-(4-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide has also been used to study the mechanisms of action of drugs that are used to treat Parkinson's disease, such as levodopa.
特性
IUPAC Name |
2-(4-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-4-11-20-12-9-16(10-13-20)19-18(21)15(3)22-17-7-5-14(2)6-8-17/h5-8,15-16H,4,9-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYBVOMGIVNHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B5236232.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5236242.png)
![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide](/img/structure/B5236252.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5236256.png)
![4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B5236268.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)
![N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)

![4-[1-({[2-hydroxy-2-(3-nitrophenyl)ethyl]amino}methyl)cyclopentyl]-1,2-benzenediol](/img/structure/B5236290.png)
![1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5236308.png)
![diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)